molecular formula C17H17BrN2O4 B5049967 N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide

N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B5049967
M. Wt: 393.2 g/mol
InChI Key: JHHXFPUOHYMWFP-UHFFFAOYSA-N
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Description

N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and nitro group on the phenyl ring, a butanamide chain, and a methylphenoxy group

Properties

IUPAC Name

N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-12-4-2-5-14(10-12)24-9-3-6-17(21)19-16-8-7-13(20(22)23)11-15(16)18/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXFPUOHYMWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide typically involves a multi-step process:

    Nitration and Bromination: The starting material, 2-nitrophenol, undergoes nitration to introduce the nitro group at the 4-position. This is followed by bromination to introduce the bromo group at the 2-position.

    Formation of 3-Methylphenoxy Group: The 3-methylphenol is reacted with butanoyl chloride to form 4-(3-methylphenoxy)butanoic acid.

    Amide Formation: The final step involves the coupling of the bromonitrophenyl derivative with the 4-(3-methylphenoxy)butanoic acid to form the desired amide. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Oxidation Reactions: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Substitution: Formation of azido, thiocyano, or amino derivatives.

    Reduction: Formation of N-(2-amino-4-nitrophenyl)-4-(3-methylphenoxy)butanamide.

    Oxidation: Formation of 4-(3-carboxyphenoxy)butanamide derivatives.

Scientific Research Applications

N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and nitro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide include:

    N-(2-chloro-4-nitrophenyl)-4-(3-methylphenoxy)butanamide: Similar structure but with a chloro group instead of a bromo group.

    N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide: Similar structure but with a methyl group at the 4-position of the phenoxy ring.

    N-(2-bromo-4-aminophenyl)-4-(3-methylphenoxy)butanamide: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

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